molecular formula C13H19NO8 B10753546 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid

Cat. No.: B10753546
M. Wt: 317.29 g/mol
InChI Key: VENXSELNXQXCNT-OHAABKCISA-N
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Description

The compound “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” is a complex organic molecule that consists of two distinct parts: a phenolic structure with an amino alcohol side chain and a dihydroxybutanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” typically involves multiple steps. One common approach is to start with the phenolic compound and introduce the amino alcohol side chain through a series of reactions, such as nucleophilic substitution and reduction. The dihydroxybutanedioic acid moiety can be introduced through esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino alcohol side chain can be reduced to form different amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino alcohol side chain can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes. Its phenolic and amino alcohol groups can interact with biological molecules, influencing enzyme activity or signaling pathways.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of both phenolic and amino alcohol groups suggests it may have antioxidant or anti-inflammatory properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of polymers, resins, or other materials. Its unique chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The amino alcohol side chain can interact with proteins, potentially modulating their activity or stability.

Comparison with Similar Compounds

Similar Compounds

    3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol: This compound lacks the dihydroxybutanedioic acid moiety but shares the phenolic and amino alcohol structure.

    (2R,3S)-2,3-dihydroxybutanedioic acid: This compound lacks the phenolic and amino alcohol structure but shares the dihydroxybutanedioic acid moiety.

Uniqueness

The uniqueness of “3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid” lies in its combination of both phenolic and amino alcohol groups with the dihydroxybutanedioic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2+/m0./s1

InChI Key

VENXSELNXQXCNT-OHAABKCISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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